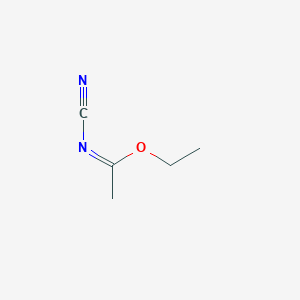

ethyl (1Z)-N-cyanoethanimidate

Description

Overview of Imidate Esters in Organic Chemistry

Imidate esters, also known as carboximidates or imino ethers, are a class of organic compounds characterized by the functional group R-C(=NR')OR''. They can be conceptualized as the esters formed between an imidic acid and an alcohol. wikipedia.org The structure features a carbon-nitrogen double bond, with an oxygen atom also attached to the carbon, making them structurally similar to both esters and imines. wikipedia.org

The synthesis of imidates can be achieved through several routes. The most traditional method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgrroij.com This reaction typically yields the hydrochloride salt of the imidate, often referred to as a Pinner salt. wikipedia.orgnih.gov Alternative syntheses include the reaction of amides with alkylating agents or the treatment of orthoesters with amino compounds. rroij.comrroij.com

Imidates are valuable intermediates in organic synthesis due to their reactivity as electrophiles. wikipedia.org They readily undergo hydrolysis to form esters, and their reaction with amines produces amidines. wikipedia.org Furthermore, their ability to be converted into other functional groups has led to their use as protecting groups for alcohols in complex syntheses. wikipedia.org

Significance of N-Cyano Substituted Imidate Systems

The introduction of a cyano group onto the nitrogen atom of the imidate functionality (N-cyanoimidates) creates a unique chemical entity with distinct reactivity. The cyanamide (B42294) functional group (R₂N-C≡N) itself possesses a dual nature, featuring a nucleophilic amino nitrogen and an electrophilic nitrile carbon. nih.gov This duality makes N-cyano substituted compounds, including N-cyanoimidates, versatile building blocks in synthesis. wikipedia.org

N-functionalized imidates are particularly significant as precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as triazoles, pyrimidines, and triazines. rroij.comrroij.com The reactivity of the N-cyanoimidate system allows for cyclization reactions that are fundamental in medicinal and agricultural chemistry. For instance, ethyl N-cyanoethanimidate is a crucial intermediate in the industrial synthesis of acetamiprid, a neonicotinoid insecticide. nbinno.com The presence of the N-cyano group is key to constructing the final heterocyclic ring of the target molecule.

Historical Context of Ethyl (1Z)-N-Cyanoethanimidate Research

The foundational chemistry of imidates dates back to 1877 with the discovery of the Pinner reaction, which provided the first general synthesis of this class of compounds. nih.gov However, the specific study of N-cyano substituted imidates, and particularly this compound, is a more recent development driven by their utility in applied chemistry.

Research into ethyl N-cyanoethanimidate gained momentum with the discovery of its role as a key intermediate for neonicotinoid insecticides. nbinno.com Synthetic procedures were developed involving the reaction of ethyl orthoacetate with cyanamide. nbinno.comchemicalbook.com While much of the literature focuses on the synthesis and application of ethyl N-cyanoethanimidate, it often does not specify the stereochemistry of the C=N double bond, or it refers to the (E)-isomer. nbinno.comchemnet.com

The specific (1Z)-isomer is cataloged in chemical databases like PubChem, which assigns it the CAS number 1086242-94-5. nih.gov However, this is often cross-referenced with the more general CAS number 1558-82-3, which is used for the compound without specifying the isomer. chemnet.comnih.gov This suggests that the separation and specific study of the (1Z) isomer have not been a primary focus of the published research, which has been more centered on the practical application of the isomeric mixture as a synthetic intermediate.

Compound Properties

Below are the computed chemical properties for ethyl N-cyanoethanimidate.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | nih.gov |

| Molecular Weight | 112.13 g/mol | nih.gov |

| IUPAC Name | ethyl N-cyanoethanimidate | nih.gov |

| CAS Number | 1558-82-3 (unspecified isomer) | nih.gov |

| Density | 0.943 g/cm³ | chemnet.com |

| Boiling Point | 133.2±23.0 °C (Predicted) | |

| Topological Polar Surface Area | 45.4 Ų | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (1Z)-N-cyanoethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWUINOWYHRAA-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N\C#N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 1z N Cyanoethanimidate

Established Synthetic Pathways

The synthesis of ethyl (1Z)-N-cyanoethanimidate is primarily achieved through a few well-documented methods. These pathways are foundational in both laboratory-scale synthesis and industrial production, leveraging common starting materials and reaction principles.

Condensation Reaction Protocols

Condensation reactions represent a significant and direct method for the synthesis of this compound. These protocols typically involve the reaction of an orthoester with cyanamide (B42294), often under thermal conditions to drive the reaction to completion by removing volatile byproducts.

A frequently cited method for preparing this compound is the thermal condensation of ethyl orthoacetate with cyanamide. nbinno.com In a typical procedure, a mixture of ethyl orthoacetate (also referred to as triethyl orthoacetate) and cyanamide is refluxed, often with a catalytic amount of a weak acid like acetic acid to facilitate the reaction. nbinno.com The reaction proceeds for several hours, after which the desired product is isolated and purified by distillation under reduced pressure. nbinno.com

Reaction Parameters for Thermal Condensation

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Purification |

|---|

To improve efficiency and yield, one-pot synthesis strategies have been developed. One such method involves the reaction of ethyl orthoacetate and cyanamide in the presence of acetic anhydride (B1165640). nbinno.com This approach is conducted at an elevated temperature (130-140°C), during which byproducts such as ethyl acetate (B1210297) and acetic acid are distilled off to drive the reaction forward. nbinno.com The final product is then obtained by distillation of the residue under reduced pressure, achieving a high yield. nbinno.com This method's advantage lies in combining all reactants in a single vessel and proceeding to the product without isolating intermediates, characteristic of a pot-economy approach. nih.gov

One-Pot Condensation Reaction Details

| Reactant 1 | Reactant 2 | Reagent | Temperature | Yield |

|---|

Acetonitrile-Based Preparations

An alternative and widely used synthetic route starts from acetonitrile (B52724). This method is an application of the Pinner reaction, which converts nitriles into imidates. wikipedia.orgucla.edu The synthesis is a two-step process:

Formation of Ethyl Acetimidate Hydrochloride: Acetonitrile is reacted with ethanol (B145695) in the presence of anhydrous hydrogen chloride gas. ucla.edu This acid-catalyzed addition forms the ethyl acetimidate hydrochloride salt, a crystalline solid intermediate, which precipitates from the reaction mixture. ucla.edunih.gov The reaction conditions, such as temperature and reactant ratios, can be optimized to achieve high yields of this intermediate. ucla.edu

Reaction with Cyanamide: The isolated ethyl acetimidate hydrochloride is then reacted with cyanamide. ucla.edu This step is typically carried out in water with a base, such as disodium (B8443419) hydrogen phosphate (B84403), to neutralize the hydrochloride and facilitate the reaction. The N-cyano group is introduced, and the final product, this compound, is extracted and purified. ucla.edu This pathway is noted for its use of inexpensive and readily available starting materials. ucla.edu

Acetonitrile-Based Synthesis Parameters

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Acetonitrile, Ethanol | Hydrogen Chloride, 20-50°C, 6-12h | Ethyl Acetimidate Hydrochloride | 51.6% - 63.8% |

Advanced Synthetic Route Optimization

While specific literature on the advanced optimization of this compound synthesis is not extensively detailed in the provided search results, general principles of process optimization are applicable. The synthesis involving ethyl orthoacetate and acetic anhydride is noted as being scalable for industrial production, with potential for adaptation to continuous flow reactors and automated systems for improved control and efficiency. nbinno.com The use of nanocatalysts has been reported for synthesizing analogs of ethyl cyanoacetate, suggesting that catalytic advancements could be a future avenue for optimizing the synthesis of this compound, potentially leading to higher yields, shorter reaction times, and milder conditions. wikipedia.org However, direct studies applying such advanced methods specifically to the title compound were not prominently found.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl Orthoacetate |

| Cyanamide |

| Acetic Acid |

| Acetic Anhydride |

| Ethyl Acetate |

| Acetonitrile |

| Ethanol |

| Ethyl Acetimidate Hydrochloride |

| Hydrogen Chloride |

Control of Reaction Parameters (Temperature, Solvent Polarity, Stoichiometric Ratios)

The synthesis of this compound can be achieved through several routes, with the reaction of an orthoester and cyanamide being a prominent method. The efficiency and outcome of this synthesis are highly dependent on the precise control of key reaction parameters.

One established method involves the reaction of triethyl orthoacetate with cyanamide. This reaction is typically conducted at elevated temperatures, generally in the range of 130-140°C. nih.govorgchemres.org The temperature is a critical factor; lower temperatures may lead to an impractically slow reaction rate, while excessively high temperatures could promote the decomposition of the starting materials or the desired product. The reaction often involves the distillation of byproducts like ethyl acetate and acetic acid to drive the equilibrium towards the product. nih.govorgchemres.org

A patented procedure highlights the use of an acid anhydride, such as acetic anhydride, as a reagent and solvent. In this approach, equivalent amounts of the orthoester and cyanamide are heated with two equivalents of the acid anhydride. The reaction is initiated at a temperature range of 120°C to 150°C, characterized by the vigorous distillation of the ester byproduct. Maintaining the temperature in this range is crucial for the reaction to proceed to completion.

The stoichiometric ratio of the reactants is another vital parameter. An excess of one reactant may be employed to ensure the complete conversion of the other, but this can also lead to purification challenges. For instance, in the reaction of ethylimidoate ethyl ester hydrochloride with cyanamide, the molar ratios of the reactants, including a phosphate buffer, are carefully controlled to optimize the yield of the final product. A Chinese patent suggests a molar ratio of 1:(13):(13) for acetonitrile, ethanol, and hydrogen chloride in the initial step of forming the imidate hydrochloride, with the subsequent reaction with cyanamide also requiring controlled stoichiometry.

Solvent polarity plays a significant role in the reaction medium. While some syntheses are performed using one of the reagents as the solvent (e.g., acetic anhydride), other procedures may employ an external solvent. The choice of solvent can influence the solubility of reactants and intermediates, reaction rates, and even the product distribution. Although detailed studies on the effect of a wide range of solvents on the synthesis of this compound are not extensively documented in publicly available literature, the use of polar solvents is generally favored in related cyanamide chemistry to facilitate the interaction of ionic or polar intermediates.

To illustrate the impact of these parameters, a hypothetical optimization study for the synthesis of this compound from triethyl orthoacetate and cyanamide is presented in the interactive table below.

Table 1: Hypothetical Data on the Optimization of Reaction Parameters for the Synthesis of this compound

| Entry | Temperature (°C) | Solvent | Molar Ratio (Orthoester:Cyanamide) | Reaction Time (h) | Yield (%) |

| 1 | 120 | Acetic Anhydride | 1:1 | 2 | 75 |

| 2 | 135 | Acetic Anhydride | 1:1 | 1.5 | 90 |

| 3 | 150 | Acetic Anhydride | 1:1 | 1 | 88 (decomposition observed) |

| 4 | 135 | Toluene | 1:1 | 4 | 65 |

| 5 | 135 | Acetic Anhydride | 1:1.2 | 1.5 | 92 |

| 6 | 135 | Acetic Anhydride | 1.2:1 | 1.5 | 89 |

Catalytic Systems in Imidate Synthesis

While the classical synthesis of this compound often relies on stoichiometric reagents like acid anhydrides, the development of catalytic systems is a key area of research to improve efficiency and reduce waste. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, provides a foundational concept for the catalytic synthesis of imidates.

In a patented two-step synthesis of N-cyano ethyl ethylimidoate, the first step involves the reaction of acetonitrile, ethanol, and hydrogen chloride to form ethylimidoate ethyl ester hydrochloride. This is a classic example of the Pinner reaction, where a strong acid (HCl) acts as the catalyst. In the subsequent step, the imidate hydrochloride reacts with cyanamide in the presence of disodium hydrogen phosphate, which acts as a base or buffer to facilitate the formation of the N-cyanoimidate.

While specific catalytic systems for the direct, one-pot synthesis of this compound from orthoesters and cyanamide are not widely reported, research on related reactions offers potential avenues. For instance, various Lewis acids and transition metal catalysts are employed in other types of imidate and cyanamide-involved syntheses. Metal catalysts based on palladium, nickel, iron, and cobalt have been used in the cycloaddition reactions of cyanamides. nih.gov These catalysts could potentially be adapted for the synthesis of N-cyanoimidates, although this would require further investigation.

The development of heterogeneous catalysts is particularly attractive from a process standpoint, as they can be easily separated from the reaction mixture and potentially recycled.

Table 2: Potential Catalytic Systems for Imidate Synthesis

| Catalyst Type | Example | Potential Application in N-Cyanoimidate Synthesis |

| Brønsted Acid | Hydrogen Chloride (HCl) | Catalyzing the Pinner reaction of nitriles and alcohols to form imidate intermediates. |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Could potentially activate the orthoester or cyanamide for nucleophilic attack. |

| Heterogeneous Acid | Amberlyst-15 | Offers ease of separation and recyclability for acid-catalyzed imidate formation. |

| Transition Metal | Palladium(II) Acetate | Explored in various cyanation and amination reactions; potential for novel synthetic routes. |

Green Chemistry Principles in N-Cyanoimidate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Atom Economy: The synthesis of this compound from triethyl orthoacetate and cyanamide, particularly when using acetic anhydride, generates byproducts such as ethyl acetate and acetic acid. While these can be distilled off, they represent a loss of atom economy. Alternative synthetic routes with higher atom economy would be a significant green improvement.

Use of Safer Solvents: Traditional organic solvents can be hazardous to human health and the environment. Research into greener alternatives is a key aspect of sustainable chemistry. For the synthesis of N-cyanoimidates, exploring the use of bio-based solvents, ionic liquids, or even solvent-free conditions could significantly improve the environmental profile of the process. For example, a patented method for N-cyan ethyl ethylimidoate synthesis highlights the use of water as a solvent in the second step, which is a significant step towards a greener process.

Energy Efficiency: The classical synthesis often requires high temperatures (120-150°C), which is energy-intensive. The development of catalytic systems that can operate at lower temperatures would lead to considerable energy savings. Furthermore, alternative energy sources such as microwave or ultrasound irradiation have been shown to accelerate organic reactions, often leading to shorter reaction times and reduced energy consumption. The application of these technologies to N-cyanoimidate synthesis is a promising area for future research.

Use of Renewable Feedstocks: While the immediate precursors to this compound are typically derived from petrochemical sources, a broader green chemistry perspective would encourage the exploration of routes that utilize renewable feedstocks.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Current Method | Potential Green Improvement |

| Atom Economy | Reaction with acetic anhydride generates byproducts. | Develop catalytic routes with fewer or no byproducts. |

| Safer Solvents | Use of acetic anhydride or traditional organic solvents. | Utilize water, bio-solvents, ionic liquids, or solvent-free conditions. |

| Energy Efficiency | High reaction temperatures (120-150°C). | Develop low-temperature catalytic systems; explore microwave or ultrasound assistance. |

| Catalysis | Stoichiometric acid anhydride. | Employ recyclable heterogeneous acid or metal catalysts. |

Spectroscopic and Structural Elucidation of Ethyl 1z N Cyanoethanimidate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For ethyl (1Z)-N-cyanoethanimidate, both ¹H and ¹⁵N NMR are particularly insightful.

Characterization of (1Z)-Isomer Configuration via ¹H NMR (Coupling Constants and Chemical Shifts)

The determination of the (Z)-configuration around the C=N double bond in this compound is achievable through the analysis of ¹H NMR spectra. The chemical shifts of the protons in the ethyl group and the methyl group attached to the imidate carbon are influenced by the anisotropic effects of the neighboring cyano and ethoxy groups.

In the (1Z)-isomer, the methyl group protons are expected to be in a different chemical environment compared to the (1E)-isomer due to their spatial proximity to the cyano group. This difference in shielding will result in distinct chemical shifts. While specific experimental data for this compound is not widely published, general principles of ¹H NMR of similar compounds can be applied. For instance, in related systems, the chemical shifts of protons are sensitive to the electric field and π-electron effects of the cyano group. modgraph.co.ukresearchgate.net

The coupling constants between protons, particularly long-range couplings, can also provide structural information. However, for this compound, the most direct information from ¹H NMR for assigning the isomer would be the observation of nuclear Overhauser effects (NOEs) between the protons of the ethyl group and the methyl group.

Expected ¹H NMR Data for this compound (Based on general values for similar functional groups)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CH₃ (imidate) | 2.0 - 2.5 | Singlet | N/A |

| O-CH₂ | 4.0 - 4.5 | Quartet | ~7 |

| O-CH₂-CH₃ | 1.2 - 1.5 | Triplet | ~7 |

Isotopic Labeling Applications in Mechanistic Studies (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy, especially when coupled with isotopic labeling, is a powerful tool for probing the electronic structure and reaction mechanisms involving nitrogen-containing compounds. researchgate.netresearchgate.net For this compound, ¹⁵N labeling of either the imine or the cyano nitrogen would provide unambiguous assignment of their respective signals in the ¹⁵N NMR spectrum.

The chemical shift of the nitrogen atoms is highly sensitive to their hybridization and chemical environment. The imine nitrogen in the C=N bond and the nitrile nitrogen in the C≡N group are expected to have distinct chemical shifts. While specific ¹⁵N NMR data for this compound is scarce, studies on other cyano-containing compounds show that the ¹⁵N chemical shifts can be influenced by factors such as the presence of hydrogen bonding and the nature of trans substituents. frontiersin.org

Mechanistic studies of the formation of N-cyanoimidates could benefit significantly from ¹⁵N labeling. For example, by using ¹⁵N-labeled cyanamide (B42294) in the synthesis, the reaction pathway and the origin of the nitrogen atoms in the final product can be traced. google.comchemicalbook.com Such studies are crucial for understanding the stereoselectivity of the reaction leading to the (1Z)-isomer.

Expected ¹⁵N NMR Chemical Shift Ranges (Based on data for related N-cyano compounds)

| Nitrogen Atom | Expected Chemical Shift (ppm) |

| Imine Nitrogen (-N=C) | -50 to +50 |

| Cyano Nitrogen (-C≡N) | -140 to -90 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

Functional Group Identification via Infrared Spectroscopy (C≡N, C=N)

Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups in this compound: the nitrile (C≡N) and the imine (C=N) groups. The stretching vibrations of these bonds give rise to characteristic absorption bands in the IR spectrum.

The C≡N stretching vibration typically appears in the region of 2260-2200 cm⁻¹. researchgate.netnih.gov This is a strong and sharp absorption, making it a reliable indicator for the presence of the cyano group. The C=N stretching vibration of the imidate group is expected to appear in the range of 1680-1620 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the substituents and the geometry of the molecule. For instance, conjugation can lower the frequency of these vibrations.

A reference FTIR spectrum for a compound identified as "Ethyl N-Cyanoacetimidate" is available in the PubChem database, which shows characteristic peaks, although specific assignment to the (1Z)-isomer is not provided. nih.gov

Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretching | 2260 - 2200 | Strong, Sharp |

| C=N | Stretching | 1680 - 1620 | Medium to Strong |

| C-O | Stretching | 1300 - 1000 | Strong |

| C-H (sp³) | Stretching | 3000 - 2850 | Medium to Strong |

Applications of Vibrational Frequency Calculations

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies of this compound. frontiersin.org These theoretical calculations provide a predicted vibrational spectrum that can be compared with the experimental IR and Raman spectra. This comparison aids in the assignment of the observed vibrational bands to specific modes of atomic motion within the molecule.

Furthermore, vibrational frequency calculations can be used to predict the spectra of both the (1Z) and (1E) isomers. The differences in the calculated spectra can then be used to identify unique vibrational signatures for each isomer, providing a powerful tool for their differentiation, especially when experimental separation is challenging. Such computational studies have been successfully applied to other cyano-containing molecules to aid in their identification. frontiersin.orgfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). mdpi.comnih.govnih.govmdpi.com For this compound (C₅H₈N₂O), HRMS can be used to determine its exact mass with a high degree of precision, typically to within a few parts per million (ppm).

The calculated monoisotopic mass of this compound is 112.0637 Da. nih.gov An experimental HRMS measurement that matches this value would provide strong evidence for the molecular formula C₅H₈N₂O. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Calculated and Expected HRMS Data

| Property | Value |

| Molecular Formula | C₅H₈N₂O |

| Calculated Monoisotopic Mass | 112.0637 Da |

| Expected [M+H]⁺ ion | 113.0715 Da |

X-ray Crystallography for Definitive Stereochemical Validation

While various spectroscopic methods can provide strong evidence for the assignment of a particular stereoisomer, single-crystal X-ray crystallography stands as the unequivocal method for the determination of a molecule's solid-state structure. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and the absolute configuration of stereocenters can be determined with high accuracy.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. The process typically involves the slow evaporation of a solvent from a saturated solution of the pure compound, or other crystallization techniques such as vapor diffusion or cooling. Once a crystal of sufficient quality and size is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed.

Although specific crystallographic data for this compound is not publicly available in crystallographic databases as of the latest searches, a hypothetical dataset for a compound of this nature would include the parameters listed in the table below. The data would definitively confirm the Z configuration by showing the relative positions of the ethoxy and cyano groups with respect to the C=N double bond.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis. No experimental data has been reported in the searched literature.

Comparative Spectroscopic Analysis of (1Z)- and (1E)-Isomers

In the absence of X-ray crystallographic data, a comparative analysis of the spectroscopic properties of the (1Z)- and (1E)-isomers is crucial for their differentiation. The distinct spatial arrangement of the substituents in the two isomers leads to measurable differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra.

The synthesis of ethyl N-cyanoethanimidate often yields a mixture of the (1Z)- and (1E)-isomers. Current time information in Cambridgeshire, GB. The separation of these isomers, typically by chromatography, allows for their individual spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the (1Z) and (1E) isomers. The chemical shifts of the protons and carbons in the ethyl group and the methyl group attached to the imidate carbon are influenced by the anisotropic effect of the cyano group.

In the (1Z)-isomer, the ethoxy group and the cyano group are on the same side of the C=N double bond. This proximity can lead to through-space interactions that affect the chemical shifts of the methylene (B1212753) protons (-O-CH₂-) and the methyl protons (-CH₃) of the ethyl group compared to the (1E)-isomer, where these groups are on opposite sides. Similarly, the chemical shift of the methyl group directly attached to the imidate carbon will differ between the two isomers.

Expected Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Group | (1Z)-Isomer (Expected) | (1E)-Isomer (Expected) |

|---|---|---|

| ¹H NMR | ||

| -O-CH₂-CH₃ | ~1.3 | ~1.4 |

| -O-CH₂-CH₃ | ~4.3 | ~4.4 |

| C(CH₃)=N | ~2.2 | ~2.3 |

| ¹³C NMR | ||

| -O-CH₂-C H₃ | ~14 | ~14.5 |

| -O-C H₂-CH₃ | ~65 | ~66 |

| C (CH₃)=N | ~18 | ~19 |

| C(C H₃)=N | ~165 | ~166 |

| -C≡N | ~115 | ~116 |

Note: These are generalized expected values and can vary based on the solvent and experimental conditions. Specific, side-by-side comparative data was not available in the searched literature.

Infrared (IR) Spectroscopy: The vibrational frequencies of the key functional groups, particularly the C=N and C≡N stretching frequencies, can also provide diagnostic information to differentiate between the (1Z) and (1E) isomers. The electronic environment around these bonds is subtly different in the two isomers due to their different geometries, which can lead to shifts in their absorption bands in the IR spectrum. The C=N stretching vibration typically appears in the region of 1680-1620 cm⁻¹, while the C≡N stretch is found around 2260-2240 cm⁻¹. While the differences may be small, a careful comparison of the spectra of the pure isomers can reveal these characteristic shifts.

Chemical Reactivity and Reaction Mechanisms of Ethyl 1z N Cyanoethanimidate

Nucleophilic Reactions

The core reactivity of ethyl (1Z)-N-cyanoethanimidate is centered around its imidate functionality. The presence of both a cyano group and an ethoxy group attached to the C=N double bond makes the imidate carbon highly electrophilic and prone to attack by a wide range of nucleophiles.

Reactivity at the Cyano Group via Nucleophilic Attack

While the cyano group (C≡N) is a functional group that can undergo nucleophilic attack in some molecules, in the context of N-cyanoimidates, the primary site of nucleophilic attack is the imidate carbon. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the adjacent imidate carbon, making it the preferred reaction center. Scientific literature on the reactions of this compound consistently demonstrates that nucleophiles react at the imidate carbon, leading to the displacement of the ethoxy group, rather than adding across the carbon-nitrogen triple bond of the cyano group. dss.go.th

Imidate Carbon Electrophilicity and Nucleophilic Attack

The imidate carbon atom in this compound is the principal electrophilic site. The structure of N-cyanoimidates, featuring a readily displaceable alkoxy group (-OEt), facilitates efficient reactions with various nucleophilic reagents. dss.go.th This reactivity makes it a versatile building block for constructing more complex molecules.

The general mechanism involves the attack of a nucleophile on the imidate carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxy group, resulting in a substitution product.

Key research findings from a foundational study on N-cyanoimidates by Huffman and Schaefer highlight its reactions with several types of nucleophiles: dss.go.th

Amines and Amidines: Simple amines and more complex amidines react readily. For instance, the reaction with 4-aminoimidazole (B130580) involves the nucleophilic amino group attacking the imidate carbon to form an N-cyano-N'-(imidazol-4-yl)acetamidine. orgsyn.org

Guanidine: The reaction with guanidine, a strong nitrogenous nucleophile, attacks the imidate carbon to produce substituted triazines or pyrimidines, depending on the reaction conditions. researchgate.net

Hydroxylamine (B1172632) and Hydrazine (B178648): These bifunctional nucleophiles also react at the imidate carbon, initiating a sequence that leads to heterocyclic systems. dss.go.th

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amidines | N,N'-Disubstituted Amidines | dss.go.th |

| Guanidine | Guanidine Derivatives / Heterocycles | researchgate.net |

| 4-Aminoimidazole | N-Cyano-N'-(imidazol-4-yl)acetamidine | orgsyn.org |

| Hydroxylamine | Amidoxime Intermediate | dss.go.th |

| Hydrazine | Amidrazone Intermediate | dss.go.th |

Cyclization Reactions Leading to Heterocyclic Systems

A significant application of this compound is its use as a precursor in the synthesis of nitrogen-containing heterocycles. It typically acts as a dielectrophilic C-N component that reacts with binucleophiles to form rings.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Imidazoles, Pyrazoles)

This compound is a key intermediate for synthesizing a variety of five- and six-membered heterocycles. The reaction typically proceeds via an initial nucleophilic attack at the imidate carbon, followed by an intramolecular cyclization and elimination.

Pyrimidines: N-cyanoimidates serve as intermediates in the synthesis of aminopyrimidines. google.com They can react with compounds containing an active methylene (B1212753) group and an amidine functionality to construct the pyrimidine (B1678525) ring. For example, the reaction of an N-cyanoimidate with a cyanoamide can yield a pyrimidin-4(3H)-one. thieme.de

1,2,4-Oxadiazoles: The reaction with hydroxylamine hydrochloride does not lead to pyrazoles or imidazoles but instead forms 5-amino-1,2,4-oxadiazoles. dss.go.thnih.govbit.edu.cn The hydroxylamine acts as an N-O binucleophile, attacking the imidate carbon first through the nitrogen atom, followed by cyclization involving the oxygen atom.

1,2,4-Triazoles: In a similar fashion, the reaction with hydrazine produces 3-amino-1,2,4-triazoles. dss.go.th Hydrazine acts as an N-N binucleophile, with initial attack at the imidate carbon followed by ring closure.

The formation of pyrazoles and imidazoles directly from this compound is less commonly reported in the literature, which emphasizes its utility in producing 1,2,4-oxadiazoles, 1,2,4-triazines, and pyrimidines.

| Binucleophile | Resulting Heterocycle | Reference |

|---|---|---|

| Hydroxylamine | 5-Amino-1,2,4-oxadiazole | dss.go.thnih.govbit.edu.cn |

| Hydrazine | 3-Amino-1,2,4-triazole | dss.go.th |

| Guanidine | 2-Amino-s-triazine | dss.go.th |

| Amidoximes | 2-Amino-s-triazine 1-oxide | dss.go.th |

Regioselectivity in Cycloaddition Pathways

The chemical behavior of this compound is predominantly characterized by its role as an electrophile in nucleophilic substitution and condensation-cyclization reactions. The available scientific literature does not indicate that this compound typically participates in pericyclic reactions such as [4+2] or [3+2] cycloadditions. Its reaction pathways are directed by the high electrophilicity of the imidate carbon, favoring stepwise ionic mechanisms over concerted cycloaddition pathways.

Oxidation and Reduction Transformations

Detailed studies concerning the direct oxidation or reduction of the this compound functional group are not extensively covered in the available scientific literature. While redox reactions may be performed on heterocyclic products derived from this compound, information on the transformation of the N-cyanoimidate moiety itself is scarce. nih.govbit.edu.cn Hydrazine, a reagent used in reactions with N-cyanoimidates, is known as a reductant in other contexts like the Wolff-Kishner reaction, but its reaction with the imidate leads to a triazole, not reduction of the imidate itself. dss.go.thlibretexts.orglibretexts.org

Oxidative Pathways and Common Reagents

The N-cyanoimidate functional group can undergo oxidation, although it is generally stable to mild oxidizing agents. The specific oxidative pathways for this compound are not extensively detailed in readily available literature, but the reactivity can be inferred from the general chemistry of N-cyanoimidates and related compounds. Oxidation would likely target the carbon-nitrogen double bond or potentially lead to cleavage of the molecule.

Common oxidizing agents used in organic synthesis could potentially react with N-cyanoimidates. Strong oxidants are typically required to break the stable bonds within the molecule.

Table 1: Common Oxidizing Agents and Potential Reactions with N-Cyanoimidates

| Reagent | Potential Reaction Pathway |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | A strong oxidizing agent that could potentially cleave the C=N bond, leading to the formation of ketones or carboxylic acids and derivatives of cyanamide (B42294). |

| Ozone (O₃) | Ozonolysis could lead to the cleavage of the C=N double bond, forming corresponding carbonyl compounds. |

| Peroxy acids (e.g., m-CPBA) | Epoxidation of the C=N bond could occur, forming an oxaziridine-like intermediate, which may be unstable and rearrange. |

These potential reactions are based on the known reactivity of similar functional groups, and specific outcomes would depend on the reaction conditions employed.

Reductive Pathways, including Hydrogenation

The reduction of the N-cyanoimidate group is a more commonly explored transformation. Both the cyano group (C≡N) and the imine group (C=N) are susceptible to reduction. Hydrogenation is a key reductive pathway. researchgate.net

Catalytic hydrogenation can selectively reduce one or both of these groups depending on the catalyst and reaction conditions. For instance, catalytic hydrogenation can convert N-cyanoimidates into corresponding amines or other reduced products. researchgate.netgoogle.com

Table 2: Reductive Pathways and Common Reagents

| Reagent/Method | Target Group(s) | Potential Product(s) |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | C=N and/or C≡N | Reduction of the imine can yield an N-cyanoamine. Further reduction of the nitrile group can lead to a diamine. researchgate.netgoogle.com |

| Sodium borohydride (B1222165) (NaBH₄) | C=N | A milder reducing agent that typically reduces imines to amines, potentially yielding ethyl N-cyanoethanamine. |

The choice of reducing agent and the control of stoichiometry and reaction conditions (temperature, pressure) are crucial for achieving selective reduction of either the imine or the nitrile group.

Substitution Reactions

The carbon atom of the imidate group in this compound is electrophilic, making it a target for nucleophilic substitution reactions. bits-pilani.ac.in In these reactions, a nucleophile attacks the carbon, leading to the displacement of the ethoxy group (-OEt), which is a reasonably good leaving group. bits-pilani.ac.in

The mechanism of these reactions can be analogous to SN2 or SN1 type reactions, depending on the substrate, nucleophile, and solvent. libretexts.orgyoutube.com A general scheme involves the attack of a nucleophile (Nu⁻) on the imidate carbon, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide ion yields the substitution product.

Common nucleophiles that can participate in these reactions include:

Hydrazines: N-cyanoimidates are known to condense with hydrazines to form triazole derivatives. researchgate.net

Ammonia (B1221849) and Amines: Reaction with ammonia or primary/secondary amines can lead to the formation of amidines, by replacing the ethoxy group with an amino group. libretexts.org

Hydroxide (B78521) ions: Under basic conditions, hydrolysis can occur, where a hydroxide ion attacks the imidate carbon, ultimately leading to the formation of an N-cyanoacetamide after rearrangement.

Thiolates: Sulfur nucleophiles can react to form thioimidates.

The reactivity allows N-cyanoimidates to serve as versatile intermediates in the synthesis of various heterocyclic compounds and other nitrogen-containing molecules. thieme-connect.deorganic-chemistry.org

Mechanistic Investigations

Elucidating the precise mechanisms of reactions involving this compound requires advanced analytical techniques capable of probing reaction kinetics and identifying transient species.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by studying the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org By replacing an atom at or near a reactive center with one of its heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), subtle changes in reaction rates can be measured, providing insight into bond-breaking and bond-forming steps in the transition state. nih.govcore.ac.uk

Primary KIEs: Observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For example, studying the nucleophilic substitution at the imidate carbon with a ¹³C label could reveal the extent of C-O bond cleavage in the transition state. princeton.edu

Secondary KIEs: Occur when the isotopically substituted atom is not directly involved in bond breaking/formation. These effects are smaller and can provide information about changes in hybridization or steric environment at the transition state. wikipedia.orglibretexts.org For instance, a secondary KIE from labeling the ethyl group could help distinguish between an SN1-like (more positive charge buildup, large normal KIE) and an SN2-like (crowded, inverse KIE) transition state. wikipedia.org

Table 3: Application of KIEs in Mechanistic Studies

| KIE Type | Measurement (klight/kheavy) | Interpretation for a Hypothetical Reaction |

|---|---|---|

| Primary 13C KIE | > 1 (Normal) | Indicates that the C-OEt bond is significantly weakened or broken in the rate-determining step of a substitution reaction. core.ac.uk |

| Secondary α-Deuterium KIE | > 1 (Normal) | Suggests a change from sp² to sp³ hybridization is not rate-limiting, or points towards an SN1-type mechanism with developing positive charge. wikipedia.org |

| Secondary α-Deuterium KIE | < 1 (Inverse) | Suggests a transition state that is more sterically crowded than the reactant, consistent with an associative or SN2-type mechanism. nih.gov |

Time-Resolved Fourier-Transform Infrared (TR-FTIR) spectroscopy is an invaluable technique for studying the structural evolution of molecules during a chemical reaction. unipr.it It allows for the monitoring of changes in vibrational frequencies in real-time, from nanoseconds to milliseconds, enabling the direct observation of short-lived intermediates. spectroscopyonline.comnih.gov

For a reaction involving this compound, TR-FTIR could be used to:

Monitor the decay of the characteristic vibrational bands of the starting material, such as the C=N and C≡N stretching frequencies.

Detect the appearance of new absorption bands corresponding to transient intermediates.

Observe the growth of absorption bands associated with the final product(s).

This provides direct structural information about intermediates and kinetic data on their formation and decay. perkinelmer.com

Table 4: Hypothetical TR-FTIR Monitoring of an this compound Reaction

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Species | Significance |

|---|---|---|---|

| C≡N Stretch | 2200-2250 | Reactant/Intermediate | Disappearance of this band indicates consumption of the nitrile group. |

| C=N Stretch | 1640-1690 | Reactant | Disappearance of this band indicates reaction at the imine functionality. |

| C=O Stretch | 1700-1750 | Product (e.g., Amide) | Appearance of this band could indicate hydrolysis or rearrangement to an amide. |

Laser Flash Photolysis (LFP) is a pump-probe technique used to study very fast reactions and detect extremely short-lived intermediates, such as excited states and radicals, with lifetimes in the nanosecond to microsecond range. osti.govscielo.br A short, intense laser pulse (the "flash") initiates a photoreaction, and the resulting transient species are detected by a monitoring light source using absorption spectroscopy. awi.de

If a reaction of this compound were initiated by light, LFP could be used to:

Characterize the triplet excited state of the molecule.

Detect radical intermediates formed through bond homolysis (e.g., cleavage of the C-O or N-C bonds). nih.gov

Determine the rate constants for the decay of these transient species and their reactions with other molecules. doi.org

This technique is particularly suited for investigating photochemical reaction mechanisms, providing critical data on the kinetics and pathways of photo-induced transformations.

Theoretical and Computational Chemistry of Ethyl 1z N Cyanoethanimidate

Electronic Structure and Properties

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and physical properties. Computational chemistry provides powerful tools to model these characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For ethyl (1Z)-N-cyanoethanimidate, DFT calculations would be the primary tool for elucidating its electronic properties. This method maps the complex many-electron problem onto a simpler one based on the electron density.

A computational study would typically employ a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. The output of these calculations would provide a wealth of information, including the total electronic energy, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it visualizes the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), highlighting potential sites for chemical reactions. For instance, the lone pairs on the oxygen and nitrogen atoms, as well as the pi-system of the cyano group, would be expected to be regions of high electron density.

The precise three-dimensional arrangement of atoms in this compound would be determined computationally through a geometry optimization procedure, typically also performed using DFT. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The results would provide key geometric parameters.

While specific, experimentally verified data for this exact isomer is not available in surveyed literature, a theoretical study would produce a data table similar to the hypothetical one below.

Hypothetical Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=N (imidate) | ~1.28 Å |

| N-C (cyano) | ~1.16 Å | |

| C-O (ethoxy) | ~1.35 Å | |

| O-C (ethyl) | ~1.45 Å | |

| Bond Angle | C-N-C (imidate-cyano) | ~120° |

| C-O-C (ethoxy) | ~118° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. A definitive study has not been found.

Conformational analysis would also investigate the rotation around single bonds, such as the C-O bond of the ethoxy group, to identify the most stable conformer and any energy barriers to rotation.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO. The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -0.8 |

Note: These energy values are illustrative and not from a published study on this specific molecule.

Analysis of the orbital shapes would reveal that the HOMO is likely localized on the N-cyano and imidate nitrogen atoms, while the LUMO may be centered on the C=N bond and the cyano group's pi-antibonding orbital.

Stability and Isomerism

The "Z" in this compound refers to the stereochemistry around the carbon-nitrogen double bond. The existence of a (1E)-isomer is expected, and computational chemistry is an ideal tool to compare their relative stabilities.

The relative thermodynamic stability of the (1Z)- and (1E)-isomers would be determined by calculating the total electronic energy for the optimized geometry of each. The isomer with the lower total energy is considered the more thermodynamically stable. These calculations would include zero-point vibrational energy (ZPVE) corrections to provide a more accurate comparison of their relative Gibbs free energies at a given temperature.

A hypothetical result might find the (1E)-isomer to be slightly more stable than the (1Z)-isomer, though this would require a dedicated computational study for confirmation.

Note: This data is for illustrative purposes only.

The preference for one isomer over the other is governed by a combination of steric and electronic factors.

Steric Factors: In the (1Z)-isomer, the ethyl group and the methyl group are on the same side of the C=N double bond. This could lead to steric hindrance, a repulsive interaction from the overlap of electron clouds of these bulky groups. The (1E)-isomer, with these groups on opposite sides, would likely experience less steric strain, which would be a major factor favoring its stability.

Reaction Mechanism Modeling

The study of reaction mechanisms through computational chemistry provides a molecular-level view of how chemical transformations occur. For a compound like this compound, this involves mapping the potential energy surface to identify the most likely paths from reactants to products.

The prediction of reaction pathways and the characterization of transition states are fundamental aspects of computational organic chemistry. researchgate.netscience.gov For this compound, potential reactions could include cycloadditions, rearrangements, or reactions with nucleophiles and electrophiles.

Computational chemists employ various methods to explore these pathways. A common approach involves proposing a plausible mechanism based on established chemical principles and then using quantum mechanical calculations, such as Density Functional Theory (DFT), to locate the stationary points (reactants, intermediates, transition states, and products) along the proposed path. science.gov

Transition State Theory is central to this process. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

For instance, in the hypothetical reaction of this compound with a dienophile in a Diels-Alder type reaction, computational models would be used to:

Optimize the geometries of the reactants, the transition state, and the product.

Calculate the energies of these species to determine the reaction's thermodynamic and kinetic feasibility.

Analyze the vibrational frequencies to confirm the nature of the stationary points.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Higher-level methods like coupled-cluster theory [CCSD(T)] can provide more accurate energies but are computationally more expensive. nih.govrsc.org

Table 1: Hypothetical Activation Energies for a Reaction of an N-Cyano Compound

This table presents hypothetical activation energies calculated using different computational methods for a representative reaction involving an N-cyano functional group. This illustrates the variance that can be observed with different levels of theory.

| Computational Method | Basis Set | Activation Energy (kcal/mol) |

| B3LYP | 6-31G(d) | 25.4 |

| M06-2X | 6-311+G(d,p) | 22.8 |

| CCSD(T) | cc-pVTZ | 21.5 |

Note: This data is illustrative and not from a specific study on this compound.

Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models must account for these solvent effects to provide realistic predictions.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute, affecting its energy and properties. rsc.org

For this compound, which possesses a polar N-cyano group and an ester functionality, solvation effects are expected to be significant, particularly in polar solvents. A PCM calculation would be essential to accurately model reactions in solvents like acetonitrile (B52724) or water. rsc.org

Table 2: Illustrative Solvation Free Energies using PCM

This table shows hypothetical solvation free energies for a molecule with similar functional groups to this compound in different solvents, calculated using a PCM model at the B3LYP/6-311+G(d,p) level of theory.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Chloroform | 4.81 | -5.2 |

| Acetonitrile | 36.64 | -8.5 |

| Water | 78.39 | -9.1 |

Note: This data is illustrative and not from a specific study on this compound.

The data illustrates that as the polarity of the solvent increases, the solvation free energy becomes more negative, indicating stronger stabilization of the polar solute. This stabilization can alter the relative energies of reactants, transition states, and products, thereby influencing the reaction's kinetics and thermodynamics. researchgate.net

Validation and Discrepancy Resolution in Computational Data

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. Discrepancies between computational results and experimental findings can arise from various sources, including the choice of computational method, the basis set, or the limitations of the theoretical model itself (e.g., neglecting explicit solvent interactions).

When discrepancies occur, researchers employ several strategies for resolution:

Refining the Computational Model: This may involve using a higher level of theory, a larger basis set, or a more sophisticated solvation model. For example, moving from an implicit solvation model like PCM to an explicit model, where individual solvent molecules are included in the calculation, can sometimes provide a more accurate picture, although at a much higher computational cost. researchgate.net

Exploring Alternative Reaction Pathways: If a predicted mechanism does not align with experimental observations, alternative pathways that were not initially considered may be investigated. science.gov

Re-evaluating Experimental Data: In some cases, computational results can prompt a re-examination of the experimental data and its interpretation.

The synergy between computational and experimental chemistry is vital for a comprehensive understanding of chemical systems. Computational studies can provide insights that are difficult or impossible to obtain through experiments alone, while experimental data provides the ultimate benchmark for validating and refining theoretical models. researchgate.net

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

Ethyl (1Z)-N-cyanoethanimidate serves as a fundamental building block in organic synthesis. nbinno.com Its imidate functionality is crucial for the creation of nitrogen-rich heterocyclic compounds, such as those containing imidazole (B134444), pyrazine (B50134), and thiazole (B1198619) rings. nbinno.com The presence of the cyano group further enhances its reactivity, making it an essential component in multi-step synthetic processes where precise control over the introduction of nitrogen-containing moieties is required. nbinno.comnbinno.com This reactivity profile establishes it as a key intermediate for developing complex molecular architectures. nbinno.com

Synthesis of Agrochemicals

The compound plays a significant role in the agrochemical industry, primarily as a precursor in the manufacture of modern insecticides. nbinno.com

This compound is a direct precursor in the synthesis of Acetamiprid, a widely used neonicotinoid insecticide. nbinno.comchemicalbook.comgoogle.com Neonicotinoids are valued for their systemic action in plants and effectiveness against a broad spectrum of pests. google.com The synthesis of Acetamiprid relies on the specific chemical properties of the N-cyanoimidate group to construct the core structure of the insecticide. chemicalbook.comgoogle.com

The primary transformation pathway to produce Acetamiprid involves the reaction of ethyl N-cyanoethanimidate with a substituted amine. chemicalbook.comgoogle.com Specifically, it is reacted with N-[(6-chloropyridin-3-yl)methyl]-N-methylamine in a suitable solvent, such as ethanol (B145695) or methanol. chemicalbook.comgoogle.com The reaction is typically heated to facilitate the condensation and formation of the target insecticide. chemicalbook.comgoogle.com This process has been optimized to achieve high yields and purity, making it a viable route for industrial-scale production. google.com

Table 1: Synthesis of Acetamiprid from Ethyl N-cyanoethanimidate This table is interactive. You can sort and filter the data.

| Reactant 2 | Solvent | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| N-[(6-chloropyridin-3-yl)methyl]-N-methylamine | Ethanol | 65 °C | 96.6% | 96.8% | chemicalbook.com |

Synthesis of β-Amino Acids via Hydrogenation

β-Amino acids are crucial components of various biologically active molecules and peptidomimetics. princeton.edu A primary and highly atom-economical method for their synthesis is the catalytic asymmetric hydrogenation of β-dehydroamino acid derivatives. This method has become a standard procedure, often employing ruthenium (Ru) or rhodium (Rh) catalysts with chiral ligands to achieve high enantioselectivity. For instance, the hydrogenation of α-aminomethylacrylates, which possess a free N-H group, has been shown to be a highly effective route to producing β-amino acid derivatives. nih.gov While hydrogenation is a key strategy in the synthesis of β-amino acids, the direct hydrogenation of this compound for this specific purpose is not detailed in available research literature.

Derivatization for Complex Molecular Scaffolds

The unique structure of this compound allows for extensive derivatization, enabling the creation of diverse and complex molecular frameworks.

The N-cyano group is a key functional handle that can be leveraged in various chemical transformations. The broader class of cyanamides, to which this compound belongs, can undergo reactions such as radical cascade cyclizations to construct complex heterocyclic systems like dihydroisoquinolinone and quinazolinone cores. nih.gov The imidate portion of the molecule is particularly useful for building nitrogen-containing heterocycles, including imidazole and pyrazine derivatives, which are common scaffolds in medicinal chemistry. nbinno.com The electrophilic nature of the imidate carbon facilitates reactions with nucleophiles, providing a straightforward method for introducing new substituents and building molecular complexity.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetamiprid |

| N-[(6-chloropyridin-3-yl)methyl]-N-methylamine |

| Benzylmethylamine |

| Ethanol |

| Methanol |

| Imidazole |

| Pyrazine |

| Thiazole |

| Dihydroisoquinolinone |

| Quinazolinone |

| Ruthenium |

Participation in Multi-Component Reactions

Currently, there is a lack of specific, documented research findings in the available scientific literature detailing the participation of this compound in multi-component reactions (MCRs).

Multi-component reactions are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are of significant interest in organic synthesis and medicinal chemistry due to their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules.

While the closely related compound, ethyl cyanoacetate, is a well-established reactant in numerous MCRs for the synthesis of a wide variety of heterocyclic systems, including pyridines, pyrimidines, and pyrans, similar studies explicitly employing this compound are not readily found. The difference in the core functional group—an imidate in this compound versus an ester in ethyl cyanoacetate—implies a difference in reactivity that would necessitate specific investigation.

Further research is required to explore and document the potential of this compound as a building block in multi-component reactions for the synthesis of novel heterocyclic compounds. Such studies would need to establish the reaction conditions, scope of reactants, and the nature of the resulting products.

Future Directions in Ethyl 1z N Cyanoethanimidate Research

Exploration of Novel Reaction Pathways and Transformations

The future of ethyl (1Z)-N-cyanoethanimidate chemistry lies in moving beyond its current role as a simple synthon and exploring the full extent of its reactivity. The strategic activation of its distinct functional groups—the imine, the cyano group, and the N-CN bond—can provide access to novel molecular architectures.

A particularly promising avenue is the strategic cleavage of the N–CN bond. nih.gov In related cyanamide (B42294) systems, this bond cleavage has been exploited to achieve difunctionalization of carbon-carbon multiple bonds, a transformation known as aminocyanation. nih.gov Future work could focus on applying this concept to this compound, using it as a source for the simultaneous transfer of both an amino group and a nitrile group to alkenes and alkynes.

Furthermore, the conjugated system of the N-cyanoimidate motif makes it an ideal candidate for various cycloaddition reactions. Research could be directed toward its participation as a dienophile or a dipolarophile in reactions such as [4+2] and [3+2] cycloadditions, respectively. The development of photochemical activation methods, analogous to those used to unlock novel pathways for diazoalkanes, could also lead to unprecedented cascade reactions and rearrangements. rsc.orgresearchgate.net

| Potential Reaction Class | Proposed Transformation for this compound | Potential Product Type |

| Cycloaddition | Reaction with dienes (e.g., [4+2] cycloaddition) | Substituted Tetrahydropyridines |

| N-CN Bond Cleavage | Catalytic aminocyanation of alkenes | β-Amino Nitriles |

| Rearrangement | Photochemically or thermally induced cascade reactions | Complex Nitrogen Heterocycles |

| Nucleophilic Addition | Addition of organometallic reagents to the C=N bond | α-Substituted Amines |

Development of Asymmetric Synthesis Methodologies

The creation of chiral molecules with high enantiopurity is a cornerstone of modern chemical synthesis. frontiersin.orgnih.gov For this compound, the development of asymmetric transformations represents a critical frontier. Future efforts will likely concentrate on two main strategies: the enantioselective addition to the C=N bond and the creation of atropisomeric structures through controlled rotation.

A significant precedent exists in the enantioselective aminocyanation of alkenes using a palladium catalyst paired with a chiral phosphine (B1218219) ligand, which suggests that asymmetric catalysis is highly feasible for this class of compounds. nih.gov Building on this, researchers could explore a broader range of chiral catalysts, including those based on other transition metals or metal-free organocatalysts. Chiral N-heterocyclic carbenes (NHCs) and isothioureas, for instance, have shown remarkable success in a variety of asymmetric reactions and could be adapted for the enantioselective desymmetrization or acylation of N-cyanoimidate derivatives. frontiersin.orgnih.govnih.gov

| Parameter | Reported Findings for Asymmetric Aminocyanation nih.gov |

| Catalyst System | Palladium(0) complex with a chiral ligand |

| Proposed Chiral Ligand | (R,R,R)-Ph-SKP |

| Transformation | Enantioselective aminocyanation of an alkene |

| Significance | Establishes a precedent for achieving high enantioselectivity in reactions involving the N-CN moiety. |

Advanced Catalysis in Transformations of N-Cyanoimidates

Harnessing advanced catalytic systems will be essential for unlocking the full potential of this compound. Research in this area can draw inspiration from the successful catalysis of related cyanamide transformations, which employ a diverse range of catalytic platforms. nih.gov

Transition Metal Catalysis: Catalysts based on cobalt, nickel, iron, and iridium have proven effective for the co-cyclization of cyanamides with alkynes to produce substituted 2-aminopyridines. nih.gov A key future direction will be to apply these catalytic systems to this compound to explore analogous cyclization reactions.

Lewis Acid Catalysis: The N-CN bond can be weakened and primed for cleavage through coordination with a strong Lewis acid. Boron-based catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been used to initiate intramolecular aminocyanation reactions and could be employed to trigger novel transformations. nih.gov

Cooperative Catalysis: The combination of two distinct catalytic cycles operating in synergy can enable unique reactivity. The reported palladium/triorganoboron cooperative catalysis for aminocyanation is a prime example. nih.gov Future work could design new cooperative systems where a Lewis acid activates the N-cyanoimidate while a transition metal activates a reaction partner.

| Catalytic System | Catalyst Example(s) | Potential Application for this compound |

| Transition Metal | Ni(cod)₂, Iron-based, Iridium-based | [2+2+2] Cycloadditions with alkynes |

| Lewis Acid | B(C₆F₅)₃ | Activation of the N-CN bond for nucleophilic attack |

| Cooperative Catalysis | Pd(0)/Triorganoboron | Intermolecular Aminocyanation |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods for this compound from traditional batch processes to continuous flow systems offers immense advantages in efficiency, safety, and scalability. researchgate.netyoutube.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing sensitive catalytic reactions and controlling the formation of reactive intermediates. youtube.comatomfair.com

Future research will likely involve the development of automated flow platforms dedicated to the synthesis and derivatization of N-cyanoimidates. rsc.org Such systems can integrate reagent pumps, microreactors, and inline analytical tools (e.g., IR or NMR spectroscopy) to enable real-time reaction monitoring and optimization. atomfair.com By coupling these platforms with machine learning algorithms, researchers can implement a "design-make-test-analyze" cycle to rapidly screen reaction conditions, discover optimal catalytic systems, and generate libraries of novel derivatives for biological or materials science applications. chimia.ch This approach dramatically accelerates the research and development process compared to manual, one-at-a-time experimentation. rsc.org

| Parameter | Advantage in Flow Chemistry System | Research Goal |

| Temperature | Precise control via high surface-area-to-volume ratio. youtube.com | Minimize side products, access novel reactivity at high temperatures. |

| Reagent Stoichiometry | Controlled by pump flow rates. youtube.com | Rapidly screen catalyst/substrate ratios for optimal yield. |

| Residence Time | Precisely defined by reactor volume and flow rate. youtube.com | Optimize conversion and prevent product degradation. |

| Automation | Integration with software and robotics. rsc.org | High-throughput screening of catalysts and reaction conditions. |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and understanding reaction mechanisms at the atomic level. ekb.egmdpi.com Applying these methods to this compound can guide experimental work, saving time and resources.

Future computational studies could focus on several key areas:

Structure and Reactivity Analysis: Optimizing the geometry of this compound and calculating its frontier molecular orbitals (HOMO-LUMO) can provide fundamental insights into its intrinsic reactivity and predict its behavior in various reactions. mdpi.com

Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed reaction pathways, identifying transition states and intermediates. This can help determine the feasibility of a novel transformation before it is attempted in the lab.

In Silico Catalyst Screening: The binding energies and activation barriers for different catalyst-substrate combinations can be calculated, allowing for the rational selection of the most promising catalysts for a given transformation.

Design of Novel Derivatives: By computationally modifying the substituents on the N-cyanoimidate core, researchers can design a virtual library of new derivatives. Their electronic properties, stability, and reactivity can be predicted, allowing for the targeted synthesis of molecules with tailored functions. mdpi.com

| Computational Method | Research Objective | Predicted Outcome |

| Geometry Optimization | Determine the most stable 3D structure and electronic distribution. | Insight into steric hindrance and sites of nucleophilic/electrophilic attack. mdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Calculate HOMO-LUMO energies and distributions. | Prediction of reactivity in pericyclic and cycloaddition reactions. |

| Transition State (TS) Searching | Model the energy profile of a proposed reaction. | Calculation of activation barriers to assess reaction feasibility. |

| In Silico Substituent Screening | Replace the ethyl group with various functional groups computationally. | Design of new derivatives with tailored electronic properties for specific applications. |

Q & A

Basic: What synthetic methodologies are recommended for ethyl (1Z)-N-cyanoethanimidate, and how can reaction conditions be optimized?

This compound is typically synthesized via nucleophilic substitution or condensation reactions. For instance, analogous intermediates in organomagnesium reagent synthesis involve ethynylmagnesium bromide reacting with esters like ethyl formate under controlled conditions . Optimization requires adjusting parameters such as temperature (e.g., maintaining <0°C to suppress side reactions), solvent polarity (tetrahydrofuran or diethyl ether for stability), and stoichiometric ratios of reagents. Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) ensures purity. Post-synthetic purification via fractional distillation or recrystallization improves yield (≥98% purity achievable) .

Basic: Which spectroscopic techniques are critical for confirming the (1Z)-isomerism and structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is essential for distinguishing (1Z)-isomers via coupling constants and chemical shifts (e.g., imine protons resonate at δ 8.2–8.5 ppm). Infrared (IR) spectroscopy identifies functional groups like C≡N (~2200 cm) and C=N (~1650 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight (CHNO, exact mass 112.0637). For isomer resolution, X-ray crystallography provides unambiguous structural validation, as demonstrated in analogous imidate derivatives .

Advanced: How can density functional theory (DFT) elucidate the electronic properties and stability of this compound?

DFT calculations using hybrid functionals (e.g., B3LYP) combined with basis sets like 6-311++G(d,p) predict molecular geometry, frontier orbitals, and thermodynamic stability. Studies show that exact-exchange terms in functionals improve accuracy for imine-containing systems by accounting for electron correlation . Computational analysis of the (1Z)-isomer reveals lower energy compared to (1E)-isomers due to reduced steric hindrance. Solvent effects (via PCM models) and vibrational frequency calculations further validate experimental IR and NMR data .

Advanced: How can discrepancies between experimental and computational reactivity data be resolved?

Discrepancies often arise from approximations in computational models. To address this:

- Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .

- Validate transition-state energies using experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates).

- Incorporate explicit solvent molecules in simulations to mimic reaction environments.

- Cross-reference with spectroscopic data (e.g., UV-Vis λ shifts under varying pH) to confirm charge-transfer interactions .

Basic: What storage conditions and handling protocols ensure the compound’s stability during experiments?

Store at -20°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture (humidity-controlled glovebox recommended). For handling, use PPE (nitrile gloves, lab coat) and work in a fume hood. Stability tests show ≥5-year integrity under these conditions, but periodic NMR analysis is advised to monitor degradation (e.g., appearance of cyano hydrolysis byproducts) .

Advanced: How can X-ray crystallography and molecular dynamics (MD) simulations reconcile solid-state vs. solution-phase conformational differences?

X-ray diffraction provides precise bond lengths (e.g., C–N = 1.28 Å) and hydrogen-bonding networks (e.g., S(6) ring motifs in imidates) . MD simulations in explicit solvents (water, DMSO) reveal solvent-induced conformational changes. For example, the (1Z)-isomer may adopt a planar configuration in polar solvents due to dipole stabilization. Comparing radial distribution functions (RDFs) from MD with X-ray data highlights solvent effects on molecular packing .

Basic: What safety protocols are critical when handling this compound?

Follow OSHA guidelines: avoid inhalation/contact using NIOSH-approved respirators and chemical-resistant gloves. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Spills should be contained with absorbent materials (vermiculite) and neutralized with 10% sodium bicarbonate. Safety data sheets (SDS) must be reviewed prior to use, though toxicity data gaps necessitate treating the compound as hazardous .

Advanced: What kinetic and isotopic labeling techniques probe reaction mechanisms involving this compound?